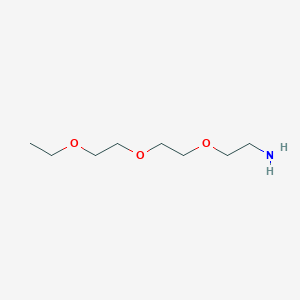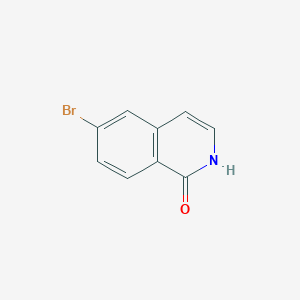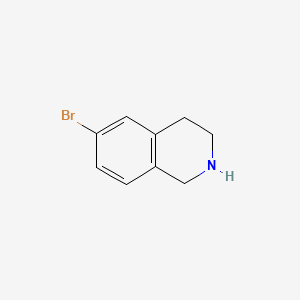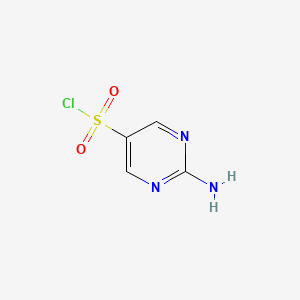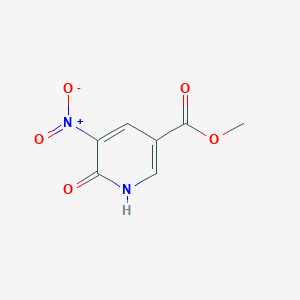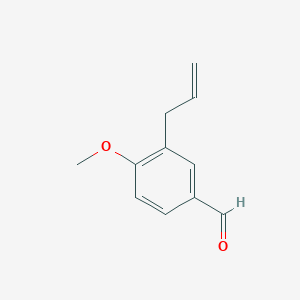
3-Allyl-4-methoxybenzaldehyde
Vue d'ensemble
Description
3-Allyl-4-methoxybenzaldehyde is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The InChI code for 3-Allyl-4-methoxybenzaldehyde is 1S/C11H12O2/c1-3-4-10-7-9 (8-12)5-6-11 (10)13-2/h3,5-8H,1,4H2,2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Allyl-4-methoxybenzaldehyde is a liquid at room temperature . The compound should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Material Science: Biobased Thermosets
3-Allyl-4-methoxybenzaldehyde: has been explored as a renewable reactive diluent in the production of biobased vinyl ester thermosets . These materials are crucial for developing sustainable composites with potential applications in automotive, aerospace, and construction industries. The compound’s ability to replace styrene contributes to reducing the environmental impact of polymer production.
Chemical Synthesis: Organic Reactions
In chemical synthesis, 3-Allyl-4-methoxybenzaldehyde is valuable for its benzylic position, which is reactive towards free radical bromination, nucleophilic substitution, and oxidation . This reactivity is essential for creating complex molecules for pharmaceuticals and agrochemicals.
Life Science: Biochemical Research
This compound is used in life science research for proteomics studies and as a building block for synthesizing various biochemicals . Its role in understanding protein functions and interactions is significant for advancing biological sciences.
Chromatography: Analytical Applications
In chromatography, 3-Allyl-4-methoxybenzaldehyde is utilized for its properties that aid in the separation of complex mixtures . Its unique characteristics make it suitable for analytical methods, contributing to the purification and analysis of pharmaceuticals and other substances.
Renewable Energy: Sustainable Materials
The compound is part of research into sustainable materials, particularly in the context of renewable energy applications . Its incorporation into new materials can lead to more environmentally friendly energy solutions.
Pharmaceuticals: Drug Synthesis
3-Allyl-4-methoxybenzaldehyde: is a precursor in the synthesis of various pharmaceuticals. It is derived from lignin, a natural polymer, making it a valuable component in creating eco-friendly and sustainable drugs .
Environmental Science: Pollution Management
Environmental science research has investigated the compound’s effects on ecosystems and its role in pollution management. It shows promise in wastewater treatment and pollutant removal, contributing to environmental remediation efforts.
Analytical Research: Method Development
In analytical research, 3-Allyl-4-methoxybenzaldehyde is studied for developing new analytical methods. Its properties are leveraged to enhance the accuracy and efficiency of chemical analysis, which is crucial for various scientific fields .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Allyl-4-methoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.
Mode of Action
3-Allyl-4-methoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress-response pathway . When 3-Allyl-4-methoxybenzaldehyde disrupts the cellular antioxidation systems, it leads to an imbalance in the redox state of the cell. This imbalance triggers the oxidative stress-response pathway, leading to cell death .
Pharmacokinetics
The compound is known to be a liquid at room temperature , suggesting that it may have good bioavailability
Result of Action
The result of the action of 3-Allyl-4-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and triggering the oxidative stress-response pathway, the compound causes cell death . This makes it an effective antifungal agent.
Action Environment
The action, efficacy, and stability of 3-Allyl-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, the presence of other compounds can influence its action. For example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Propriétés
IUPAC Name |
4-methoxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMYFVAWMPGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589697 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67483-48-1 | |
| Record name | 4-Methoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


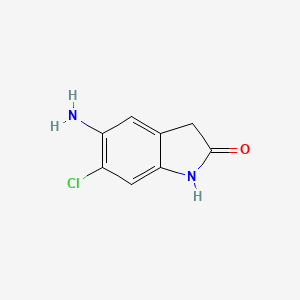


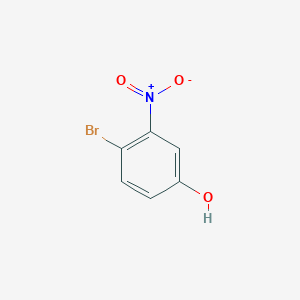

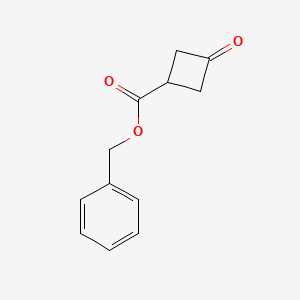
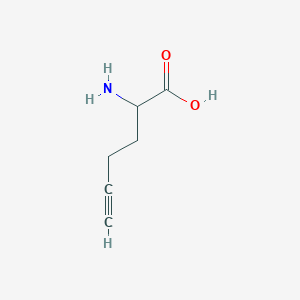
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)
